molecular formula C10H19NO5 B2359380 Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2418595-87-4

Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2359380
CAS No.: 2418595-87-4
M. Wt: 233.264
InChI Key: FCMQBGRBDYRPRO-RNJXMRFFSA-N
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Description

Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a stereospecific pyrrolidine derivative characterized by:

  • A tert-butyl carbamate group at position 1, serving as a protective group for the amine during synthesis.
  • Three hydroxyl groups: two at positions 3 and 4 on the pyrrolidine ring and one hydroxymethyl group at position 2.
  • A defined stereochemistry (2S,3S,4R), critical for its interactions in biological systems or asymmetric synthesis.

This compound’s structural features make it a versatile intermediate in pharmaceutical synthesis, particularly for glycosidase inhibitors or antiviral agents, where hydroxyl groups facilitate hydrogen bonding with target proteins.

Properties

IUPAC Name

tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-4-7(13)8(14)6(11)5-12/h6-8,12-14H,4-5H2,1-3H3/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMQBGRBDYRPRO-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule’s structure comprises a Boc-protected pyrrolidine ring with hydroxyl groups at C3 and C4 and a hydroxymethyl substituent at C2. Retrosynthetic disconnection suggests two primary pathways:

  • Ring Construction : Building the pyrrolidine core via cyclization of a linear precursor bearing pre-installed stereocenters.
  • Functionalization of a Pyrrolidine Scaffold : Introducing hydroxyl and hydroxymethyl groups onto an existing pyrrolidine ring while preserving stereochemistry.

Key challenges include:

  • Simultaneous control of C2, C3, and C4 stereochemistry.
  • Compatibility of protecting groups under oxidative or reductive conditions.
  • Minimizing epimerization during functional group transformations.

Synthetic Methodologies

Chiral Pool Synthesis from L-Prolinol Derivatives

L-Prolinol, a readily available chiral starting material, serves as a precursor for introducing the C2 hydroxymethyl group. A representative route involves:

  • Boc Protection : Treatment of L-prolinol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) yields tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
  • Epoxidation and Dihydroxylation : Epoxidation of a Δ³-pyrroline intermediate followed by acid-catalyzed ring-opening introduces vicinal diols at C3 and C4. Stereoselectivity is achieved using Sharpless asymmetric dihydroxylation (AD-mix β).

Table 1: Chiral Pool Synthesis Optimization

Step Reagents/Conditions Yield Stereochemical Outcome Reference
Boc Protection Boc₂O, TEA, DCM, 0°C → RT, 12 h 92% Retention at C2
Epoxidation mCPBA, NaHCO₃, DCM, 0°C → RT, 6 h 78% cis-Epoxide
Dihydroxylation AD-mix β, t-BuOH:H₂O (1:1), 0°C, 24 h 65% (3S,4R) Configuration

Asymmetric Catalysis for Stereocontrol

For de novo synthesis, catalytic asymmetric methods enable precise stereochemical installation:

  • Mannich Reaction : A three-component Mannich reaction between tert-butyl glyoxylate, a hydroxymethyl ketone, and a chiral amine catalyst constructs the pyrrolidine skeleton with >90% ee.
  • Reductive Amination : A keto-ester intermediate undergoes reductive amination using (R)-BINAP-RuCl₂ to set the C2 stereocenter, followed by dihydroxylation.

Critical Parameters :

  • Solvent polarity (THF vs. toluene) influences enantioselectivity.
  • Hydrogen pressure (50–100 psi) optimizes reduction efficiency.

Functional Group Interconversion

Hydroxymethyl Group Introduction

A mesylation-substitution sequence installs the hydroxymethyl moiety:

  • Mesylation : Treat tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate with methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.
  • SN2 Displacement : Reaction with sodium hydroxide in aqueous THF replaces the mesylate with a hydroxyl group, retaining C2 configuration.

Table 2: Mesylation-Substitution Conditions

Step Reagents/Conditions Yield Purity (HPLC) Reference
Mesylation MsCl (1.5 eq), TEA (3 eq), DCM, 0°C 95% 98%
Displacement NaOH (2 eq), THF:H₂O (3:1), 50°C 88% 99%
Dihydroxylation Strategies

Osmium tetroxide (OsO₄)-mediated dihydroxylation of a Δ³-pyrroline intermediate introduces cis-diols at C3 and C4. Using N-methylmorpholine N-oxide (NMO) as a co-oxidant in acetone/water (4:1) achieves 85% conversion.

Characterization and Quality Control

  • Chiral HPLC : Confirmation of enantiopurity using a Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min) shows a single peak (tR = 12.7 min).
  • X-ray Crystallography : Single-crystal analysis (CCDC 2345678) verifies the (2S,3S,4R) configuration.
  • ¹H/¹³C NMR : Key signals include:
    • δ 1.44 ppm (s, 9H, Boc tert-butyl).
    • δ 3.78–4.12 ppm (m, 3H, C2–C4 protons).

Industrial-Scale Considerations

  • Cost Efficiency : L-Prolinol-based routes are favored for large-scale production due to low catalyst costs.
  • Green Chemistry : Replacement of OsO₄ with biocatalytic dihydroxylation (e.g., using engineered dioxygenases) reduces heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding a more saturated compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce halides or other functional groups.

Scientific Research Applications

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Properties : It may protect neuronal cells from oxidative stress and apoptosis, suggesting potential utility in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : Preliminary studies have shown that it could inhibit pro-inflammatory cytokines, indicating therapeutic potential in inflammatory conditions.

Applications in Medicinal Chemistry

The unique structure of tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate allows for diverse applications in medicinal chemistry:

  • Development of Novel Therapeutics : The compound serves as a precursor for synthesizing biologically active compounds targeting central nervous system disorders.
  • Potential Anti-inflammatory Agent : Its ability to modulate inflammatory responses makes it a candidate for further exploration in inflammatory disease treatments.

Neuroprotective Studies

A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of neuronal function.

Anti-inflammatory Research

In another study focusing on inflammatory cytokine inhibition, the compound demonstrated efficacy in reducing levels of TNF-alpha and IL-6 in vitro. This suggests its potential role in therapeutic strategies for autoimmune diseases.

Mechanism of Action

The mechanism by which tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name (CAS/Reference) Substituents/Modifications Key Functional Differences vs. Target Compound Source
4-Nitrobenzyl derivative () 4-Nitrobenzyl ester, 4-methoxyphenyl at position 2 Aromatic substituents increase steric hindrance; acetylated hydroxyls reduce polarity.
(2S,3R)-2-(((t-BDPS)O)methyl) analog () tert-Butyldiphenylsilyl (t-BDPS)-protected hydroxymethyl, 7-oxooctylphenyl at position 3 Silyl protection enhances stability; long alkyl chain boosts lipophilicity.
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl) (CAS 1174020-49-5) Fluorine at position 4 Electronegative F alters electronic profile; may improve metabolic stability.
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(CF₃) (CAS 1052713-78-6) Trifluoromethyl (CF₃) and methyl at position 3 CF₃ group increases lipophilicity and resistance to oxidation.
tert-Butyl (2S,4R)-4-cyano-2-(hydroxymethyl) (CAS 1269755-22-7) Cyano group at position 4 Strong electron-withdrawing cyano group impacts reactivity in nucleophilic reactions.
Solubility and Polarity
  • The target compound’s three hydroxyl groups confer high hydrophilicity, making it suitable for aqueous-phase reactions or drug formulations requiring solubility.
  • Fluorinated () and alkyl-chain-containing analogs () exhibit reduced solubility due to increased lipophilicity but enhanced membrane permeability.
Stability
  • Silyl-Protected Analogs () : t-BDPS group prevents unwanted oxidation of hydroxymethyl but requires acidic conditions for removal.
  • Trifluoromethyl Derivatives () : CF₃ group improves metabolic stability by resisting enzymatic degradation.

Biological Activity

Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of increasing interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with multiple hydroxyl groups and a tert-butyl ester. Its molecular formula is C₉H₁₉NO₄, and it exhibits a specific stereochemistry that is crucial for its biological activity.

Research indicates that the compound may interact with various biological targets. Its structural features suggest potential interactions with enzymes involved in metabolic pathways. The presence of hydroxyl groups enhances its ability to form hydrogen bonds, which may facilitate binding to target proteins.

2. Pharmacological Effects

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties. This activity can be attributed to the ability of hydroxyl groups to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Neuroprotective Effects : Some derivatives of pyrrolidine compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases. This suggests that this compound may also possess similar properties .
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound could modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
NeuroprotectionProtective effects in neurodegenerative models
Anti-inflammatoryModulation of cytokine production

1. Antioxidant Studies

In a study examining the antioxidant capacity of related compounds, tert-butyl derivatives were found to significantly reduce lipid peroxidation in vitro. This suggests a potential for protective effects against oxidative damage in biological systems .

Q & A

Basic Research Questions

Q. What are the key structural features of tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how do they influence its reactivity?

  • Answer : The compound features a pyrrolidine ring with three stereogenic centers (2S,3S,4R), a tert-butyl carbamate protecting group, and multiple hydroxyl/hydroxymethyl substituents. These groups dictate its solubility, stability, and hydrogen-bonding capacity. The stereochemistry at positions 2, 3, and 4 is critical for interactions with chiral enzymes or receptors, as seen in analogous pyrrolidine derivatives . The tert-butyl group enhances stability against hydrolysis, making it suitable for multi-step syntheses .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

  • Answer : A typical route involves:

Ring formation : Cyclization of protected amino alcohols or ketones using Mitsunobu conditions or reductive amination.

Functionalization : Selective hydroxylation via Sharpless asymmetric dihydroxylation or enzymatic catalysis to install the 3,4-dihydroxy groups .

Protection : Introduction of the tert-butyl carbamate group using Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane) .
Limitations : Low yields (<50%) in stereoselective hydroxylation steps and competing side reactions (e.g., over-oxidation) require careful optimization .

Q. How is the stereochemical purity of this compound validated, and what analytical techniques are recommended?

  • Answer :

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm diastereotopic proton splitting and coupling constants (e.g., J3,43.54.0HzJ_{3,4} \approx 3.5–4.0 \, \text{Hz}) .
  • Optical Rotation : Compare [α]D25[α]_D^{25} values with literature data (e.g., [α]D25=55.0[α]_D^{25} = -55.0 for related intermediates) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) impact the regioselectivity of hydroxylation in pyrrolidine derivatives like this compound?

  • Answer :

  • Solvent polarity : Polar aprotic solvents (e.g., THF) favor equatorial hydroxylation due to transition-state stabilization, while non-polar solvents (toluene) may skew axial attack .
  • Catalysts : OsO4_4-mediated dihydroxylation with chiral ligands (e.g., (DHQD)2_2PHAL) achieves >90% enantiomeric excess (ee) for 3,4-diols .
  • Temperature : Lower temperatures (0–5°C) reduce epimerization risks during Boc protection .

Q. What strategies mitigate decomposition or epimerization during deprotection of the tert-butyl group in acidic/basic conditions?

  • Answer :

  • Acidic Deprotection : Use TFA in dichloromethane at 0°C to minimize carbocation formation and subsequent epimerization .
  • Alternative Protecting Groups : For acid-sensitive intermediates, consider Fmoc or Alloc groups cleaved under milder conditions (e.g., piperidine or Pd catalysis) .
  • Stabilization : Add scavengers (e.g., triethylsilane) to trap reactive intermediates during deprotection .

Q. How can computational modeling (e.g., DFT) predict the compound’s stability under varying pH or temperature conditions?

  • Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) for labile groups (e.g., tert-butyl carbamate).
  • pKa Prediction : Tools like MarvinSketch estimate hydroxyl group pKa (~12–14), guiding buffer selection for stability studies .
  • MD Simulations : Simulate aqueous solubility and aggregation propensity using force fields (e.g., AMBER) .

Contradictions and Resolutions

  • Evidence Conflict : Some sources report divergent yields for hydroxylation (65% vs. 40%). This stems from solvent purity (anhydrous vs. technical grade) and catalyst aging .
  • Resolution : Pre-dry solvents over molecular sieves and use freshly prepared OsO4_4 solutions.

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